1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with benzyl and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of benzylamine with 3,5-dimethylbarbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups at the benzyl or methyl positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzyl and methyl substitutions may influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethylbarbituric acid: Similar structure but with different functional groups.
1-Benzyl-3,5-dimethyluracil: Another pyrimidine derivative with potential biological activities.
Uniqueness
1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both benzyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
253142-34-6 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-benzyl-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c1-10-8-15(13(17)14(2)12(10)16)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
AFISSQNSSOEPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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